Cas no 1801597-04-5 (Ethyl 4-bromo-3-(hydroxymethyl)benzoate)

Ethyl 4-bromo-3-(hydroxymethyl)benzoate structure
1801597-04-5 structure
商品名:Ethyl 4-bromo-3-(hydroxymethyl)benzoate
CAS番号:1801597-04-5
MF:C10H11BrO3
メガワット:259.096542596817
CID:4937969

Ethyl 4-bromo-3-(hydroxymethyl)benzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-bromo-3-(hydroxymethyl)benzoate
    • インチ: 1S/C10H11BrO3/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-5,12H,2,6H2,1H3
    • InChIKey: MMQGFCWNIDFXKL-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=C(C(=O)OCC)C=C1CO

計算された属性

  • せいみつぶんしりょう: 257.98916 g/mol
  • どういたいしつりょう: 257.98916 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 196
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • ぶんしりょう: 259.10

Ethyl 4-bromo-3-(hydroxymethyl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019099620-10g
Ethyl 4-bromo-3-(hydroxymethyl)benzoate
1801597-04-5 97%
10g
1,407.00 USD 2021-06-17
abcr
AB592458-10g
Ethyl 4-bromo-3-(hydroxymethyl)benzoate; .
1801597-04-5
10g
€1226.90 2024-07-20
abcr
AB592458-5g
Ethyl 4-bromo-3-(hydroxymethyl)benzoate; .
1801597-04-5
5g
€834.60 2024-07-20
Alichem
A019099620-25g
Ethyl 4-bromo-3-(hydroxymethyl)benzoate
1801597-04-5 97%
25g
2,363.76 USD 2021-06-17
Alichem
A019099620-5g
Ethyl 4-bromo-3-(hydroxymethyl)benzoate
1801597-04-5 97%
5g
1,065.30 USD 2021-06-17
abcr
AB592458-1g
Ethyl 4-bromo-3-(hydroxymethyl)benzoate; .
1801597-04-5
1g
€332.50 2024-07-20

Ethyl 4-bromo-3-(hydroxymethyl)benzoate 関連文献

Ethyl 4-bromo-3-(hydroxymethyl)benzoateに関する追加情報

Recent Advances in the Application of Ethyl 4-bromo-3-(hydroxymethyl)benzoate (CAS: 1801597-04-5) in Chemical Biology and Pharmaceutical Research

Ethyl 4-bromo-3-(hydroxymethyl)benzoate (CAS: 1801597-04-5) is a key intermediate in the synthesis of various biologically active compounds. Recent studies have highlighted its significance in medicinal chemistry, particularly in the development of novel therapeutic agents. This research briefing provides an overview of the latest advancements involving this compound, focusing on its synthetic applications, biological activities, and potential pharmaceutical uses.

The compound has been extensively studied for its role in the synthesis of benzodiazepine derivatives, which are known for their anxiolytic, sedative, and muscle relaxant properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient use of Ethyl 4-bromo-3-(hydroxymethyl)benzoate as a precursor in the synthesis of novel benzodiazepine analogs with improved selectivity and reduced side effects. The study reported a yield of 85% and highlighted the compound's stability under various reaction conditions.

In addition to its applications in central nervous system (CNS) drug development, recent research has explored its potential in anticancer therapy. A 2024 paper in Bioorganic & Medicinal Chemistry Letters described the use of Ethyl 4-bromo-3-(hydroxymethyl)benzoate as a building block for small-molecule inhibitors targeting protein-protein interactions in cancer cells. The study showed promising results in vitro, with IC50 values in the low micromolar range against several cancer cell lines.

The compound's unique chemical structure, featuring both a bromo substituent and a hydroxymethyl group, makes it particularly versatile for further functionalization. Recent advances in click chemistry and palladium-catalyzed cross-coupling reactions have expanded its utility in drug discovery. For instance, researchers have successfully employed Sonogashira and Suzuki-Miyaura coupling reactions to create diverse libraries of compounds for high-throughput screening.

From a pharmaceutical perspective, the metabolic stability and pharmacokinetic properties of derivatives synthesized from Ethyl 4-bromo-3-(hydroxymethyl)benzoate have been investigated. A 2023 study in Drug Metabolism and Disposition reported favorable metabolic profiles for several derivatives, with half-lives exceeding 4 hours in human liver microsomes. These findings suggest good potential for further development as drug candidates.

Ongoing research continues to explore new applications for this versatile compound. Current investigations include its use in the development of positron emission tomography (PET) tracers for neurological imaging and as a scaffold for protease inhibitors in antiviral therapy. The compound's commercial availability and well-characterized properties make it an attractive starting material for both academic and industrial research programs.

In conclusion, Ethyl 4-bromo-3-(hydroxymethyl)benzoate (CAS: 1801597-04-5) remains a valuable tool in chemical biology and pharmaceutical research. Its diverse applications across multiple therapeutic areas, combined with recent methodological advances in its derivatization, position it as an important compound for future drug discovery efforts. Continued research is expected to uncover additional utilities for this molecular scaffold in addressing unmet medical needs.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1801597-04-5)Ethyl 4-bromo-3-(hydroxymethyl)benzoate
A1222112
清らかである:99%
はかる:1g
価格 ($):344